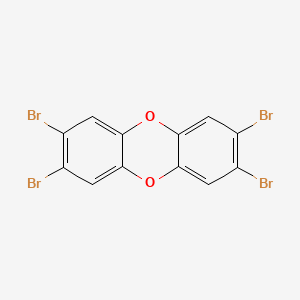

2,3,7,8-四溴二苯并-对-二噁英

描述

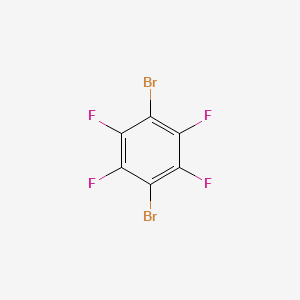

2,3,7,8-Tetrabromodibenzo-P-dioxin is an organobromine compound that is dibenzodioxine carrying four bromo substituents at positions 2, 3, 7, and 8 . It is used in the development of analytical methods for the detection of PBDD/DF in environmental samples .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,7,8-Tetrabromodibenzo-P-dioxin include a melting point of 334 °C and a predicted boiling point of 467.5±45.0 °C. Its density is roughly estimated to be 2.3371, and its refractive index is estimated to be 1.5000 .科学研究应用

- TBDD exposure has been investigated for its impact on the liver. In rat studies, single administration of TBDD led to dose- and time-dependent effects on hepatic histopathology, microsomal enzyme activities, and serum lipid levels . Tigroid basophilic cytoplasm and hepatocellular hypertrophy were observed at lower doses, while higher doses caused more severe lesions such as necrosis and fibrosis.

- A study in female mice investigated the hepatic proteome after TBDD exposure. Researchers found differences in protein expression between TBDD-treated and control mice using a proteomic approach. TBDD administration led to alterations in protein profiles, providing insights into its effects at the molecular level .

- TBDD’s effects can vary based on strain differences. For instance, female mice treated with TBDD exhibited distinct proteomic changes compared to vehicle-treated mice. Understanding these strain-specific responses is crucial for assessing toxicity .

- TBDD’s elimination half-life from the liver was estimated to range from 12 to 16 days. This information is essential for understanding its persistence and potential health risks .

- TBDD’s chemical formula is C12H4Br4O2, with a molecular weight of 499.775 g/mol . Its bromine substitution pattern distinguishes it from other dioxins.

- TBDD is unintentionally produced during the thermal decomposition of materials containing brominated flame retardants. Workplace air can be contaminated during manufacturing processes involving these flame-retardant polymers .

Hepatotoxicity and Liver Effects

Proteomic Changes in Mice

Strain Variability

Elimination Kinetics

Chemical Properties

Environmental Contamination

作用机制

Target of Action

The primary target of 2,3,7,8-Tetrabromodibenzo-P-dioxin (TBDD) is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor present in all cells and is involved in the expression of several genes . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

TBDD interacts with its target, the AhR, by binding to it . This binding induces the production of endogenous ligands such as aspartate aminotransferase, indolethylamine N-methyltransferase, and aldehyde dehydrogenases . The interaction of TBDD with AhR leads to changes in the expression of several hundred genes .

Biochemical Pathways

The binding of TBDD to AhR affects various biochemical pathways. It induces the production of enzymes responsible for the breakdown of foreign and often toxic compounds, a process known as enzyme induction . It also prompts the production of proteins that reduce oxidative stress, such as superoxide dismutase and peroxiredoxins .

Pharmacokinetics

TBDD exhibits lipophilic properties, which allows it to easily undergo bioaccumulation . The elimination half-life of TBDD from the liver is estimated to range from 12 to 16 days .

Result of Action

The molecular and cellular effects of TBDD’s action are diverse. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppression factors . This leads to immune system regulatory dysfunction . TBDD can also invade DNA molecules, inducing mutations, and thereby having teratogenic and carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBDD. Its high stability allows it to persist in the environment for a long time . It can form aerosols, making it easy to spread . The toxicity of TBDD can vary among different species, indicating that the biological environment can also influence its action .

属性

IUPAC Name |

2,3,7,8-tetrabromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLQUWSWOJPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073524 | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,7,8-Tetrabromodibenzo-P-dioxin | |

CAS RN |

50585-41-6 | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrabromodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-TETRABROMODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PL7F455E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,3,7,8-TBDD, similar to TCDD, exerts its effects by binding to the aryl hydrocarbon receptor (AhR) [, , , , , ]. This binding triggers a cascade of events, including:

- AhR Activation & Nuclear Translocation: 2,3,7,8-TBDD binds to the cytosolic AhR, causing its activation and translocation to the nucleus [, , , ].

- Gene Transcription Modulation: The activated AhR complex binds to specific DNA sequences, influencing the transcription of genes involved in xenobiotic metabolism, such as CYP1A1, CYP1A2, and glutathione S-transferase [, , , ].

- Enzyme Induction: Increased expression of these genes leads to elevated levels of enzymes like aryl hydrocarbon hydroxylase (AHH), ethoxyresorufin-O-deethylase (EROD), and ethoxycoumarin O-deethylase (ECOD) in the liver, lung, and skin [, , ].

- Toxicological Effects: While the exact mechanisms of toxicity are not fully elucidated, enzyme induction, altered gene expression, and potential oxidative stress are implicated in the observed toxic effects of 2,3,7,8-TBDD [, , , , , ].

ANone: 2,3,7,8-TBDD possesses the following structural characteristics:

- Spectroscopic Data: Detailed spectroscopic information can be found in the research focusing on its synthesis and analytical methods [].

A: While specific information on material compatibility is limited within the provided research, 2,3,7,8-TBDD, like many halogenated aromatic hydrocarbons, is known to be persistent and resistant to degradation in the environment [, ]. This stability raises concerns about its potential for bioaccumulation and long-term environmental impact.

ANone: The research provided focuses primarily on the toxicological and environmental aspects of 2,3,7,8-TBDD. There is no indication of any catalytic properties or applications for this compound.

A: Yes, computational approaches have been used to estimate the octanol-water partition coefficient (Kow) of 2,3,7,8-TBDD [, ]. This parameter is crucial for understanding the compound's lipophilicity and predicting its distribution and potential for bioaccumulation.

A: SAR studies highlight the importance of halogen substitution in the dioxin structure [, , , ].

- Halogen Type: The type of halogen influences potency, with chlorinated dioxins generally considered more potent than brominated ones [, , ].

- Halogen Position: The position of halogens on the dibenzo-p-dioxin ring system significantly impacts AhR binding affinity and toxicity, with 2,3,7,8-substitution being the most potent configuration [, , ].

- Congener-Specific Effects: Research shows that even slight structural variations among polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls can lead to differences in absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately affecting their toxicity [, , ].

A: 2,3,7,8-TBDD demonstrates significant stability in various environmental matrices [, ], making it a persistent environmental contaminant. The provided research primarily focuses on its toxicological assessment, and details regarding specific formulations aimed at improving stability, solubility, or bioavailability are not discussed.

A: While specific regulations for 2,3,7,8-TBDD might vary, its structural similarity to TCDD, classified as a persistent organic pollutant (POP) by the Stockholm Convention, suggests that similar stringent regulatory controls might be applicable or under consideration [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。